molecular formula C17H12N2O4 B2412791 4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 146618-31-7

4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B2412791
CAS No.: 146618-31-7
M. Wt: 308.293
InChI Key: YQGKRZHXRPCXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound with the molecular formula C₁₇H₁₂N₂O₄ This compound features a pyrazole ring substituted with a hydroxybenzoyl group and a benzenecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxybenzoyl chloride, which is then reacted with 4-amino-1H-pyrazole to form 4-(2-hydroxybenzoyl)-1H-pyrazole. This intermediate is subsequently coupled with 4-carboxybenzoyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxybenzoyl group can form hydrogen bonds with active sites, while the pyrazole ring may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybenzoic acid: Shares the hydroxybenzoyl group but lacks the pyrazole ring.

    1H-pyrazole-4-carboxylic acid: Contains the pyrazole ring but lacks the hydroxybenzoyl group.

Uniqueness

4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzoic acid is unique due to the combination of the hydroxybenzoyl and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.

Properties

IUPAC Name

4-[4-(2-hydroxybenzoyl)pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-15-4-2-1-3-14(15)16(21)12-9-18-19(10-12)13-7-5-11(6-8-13)17(22)23/h1-10,20H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGKRZHXRPCXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.